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Compound of Interest

Compound Name: 2-Amino-4-bromobenzoic acid

Cat. No.: B1266472

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-4-bromobenzoic acid (CAS No: 20776-50-5), a key intermediate in organic synthesis.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and MS analyses
of 2-Amino-4-bromobenzoic acid.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~7.8 d ~8.0 H-6

~7.0 d ~1.5 H-3

~6.8 dd ~8.0, ~1.5 H-5

~5.9 brs - -NH:z

~11.0-13.0 brs - -COOH

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1266472?utm_src=pdf-interest
https://www.benchchem.com/product/b1266472?utm_src=pdf-body
https://www.benchchem.com/product/b1266472?utm_src=pdf-body
https://www.benchchem.com/product/b1266472?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Note: Data extracted from an available spectrum. The broad signals for the amine and
carboxylic acid protons are typical and their chemical shifts can vary with solvent and

concentration.
- 13 1
Chemical Shift (d) ppm Assignment
~170 C=0 (Carboxylic Acid)
~150 C-2 (C-NH2)
~138 C-6
~122 C-4 (C-Br)
~120 C-5
~118 C-3
~110 C-1

Note: As experimental data is not readily available, these chemical shifts are predicted based
on the analysis of structurally similar compounds, including other substituted aminobenzoic
acids.

Table 3: IR Absorption Data
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic Acid),

3400 - 3200 Strong, Broad ]
N-H stretch (Amine)
3100 - 3000 Medium C-H stretch (Aromatic)
1680 - 1660 Strong C=0 stretch (Carboxylic Acid)
) N-H bend (Amine), C=C
1620 - 1580 Medium to Strong ,
stretch (Aromatic)
1450 - 1400 Medium C=C stretch (Aromatic)
1300 - 1200 Strong C-O stretch (Carboxylic Acid)
~1150 Medium C-N stretch
C-H out-of-plane bend
850 - 800 Strong )
(Aromatic)
~700 Medium to Strong C-Br stretch

Note: The assignments are based on typical vibrational frequencies for the functional groups
present and data from closely related isomers.

IableA..Mas.sﬁp.e.cimnmindlata.(Eteﬂﬂe_d\

Relative Abundance Assignment
215/217 High [M]* (Molecular lon)
198/200 Medium [M-OHJ*
170/172 Medium [M-COOH]*
136 Low [M-Br]*
91 Medium [CeHsN]*

Note: The predicted fragmentation pattern is based on the structure of 2-Amino-4-
bromobenzoic acid and established fragmentation pathways for aromatic carboxylic acids and
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halogenated compounds. The M/M+2 pattern is characteristic of the presence of a bromine
atom.

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher
for tH NMR and 75 MHz or higher for 33C NMR.

Sample Preparation:

o Dissolve approximately 5-10 mg of 2-Amino-4-bromobenzoic acid in a suitable deuterated
solvent (e.g., DMSO-ds or CDCIs).

o Transfer the solution to a 5 mm NMR tube.
e Add a small amount of tetramethylsilane (TMS) as an internal standard (d = 0.00 ppm).
Data Acquisition:

» 1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include
a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans
to achieve a good signal-to-noise ratio.

e 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer
relaxation delay (e.g., 5 seconds) and a larger number of scans are typically required due to
the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):

e Thoroughly grind 1-2 mg of 2-Amino-4-bromobenzoic acid with approximately 100-200 mg
of dry potassium bromide (KBr) powder in an agate mortar and pestle.
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o Place the resulting fine powder into a pellet press.

o Apply pressure to form a thin, transparent KBr pellet.

Data Acquisition:

e Place the KBr pellet in the sample holder of the FTIR spectrometer.
e Record the spectrum, typically in the range of 4000 to 400 cm~1.

e Acquire a background spectrum of an empty sample holder to subtract atmospheric and
instrumental interferences.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as
Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). Electron Spray lonization
(ESI) is a common ionization technique for this type of molecule.

Sample Preparation:

o Prepare a dilute solution of 2-Amino-4-bromobenzoic acid in a suitable solvent (e.g.,
methanol or acetonitrile).

e If using LC-MS, ensure the solvent is compatible with the mobile phase.

Data Acquisition (LC-MS with ESI):

* Inject the sample solution into the LC system.

o Separate the analyte using an appropriate column and mobile phase gradient.
« Introduce the eluent into the ESI source of the mass spectrometer.

e Acquire the mass spectrum in positive or negative ion mode, scanning over a relevant m/z
range (e.g., 50-500 amu).

o For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the
molecular ion and subjecting it to collision-induced dissociation to observe the fragmentation
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pattern.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the
predicted fragmentation pathway.
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Caption: Workflow for the spectroscopic analysis of 2-Amino-4-bromobenzoic acid.
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Caption: Predicted mass spectrometry fragmentation pathway for 2-Amino-4-bromobenzoic
acid.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-bromobenzoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266472#spectroscopic-data-nmr-ir-ms-of-2-amino-
4-bromobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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